Tetra(2-naphthyl)silane

OLED hole‑blocking layer thermal stability

Tetra(2‑naphthyl)silane (TNS, CAS 18845‑52‑8) is a tetraarylsilane built on an sp³‑hybridised silicon core bearing four β‑naphthyl substituents. First reported by Gilman and Brannen in 1950 , TNS forms a rigid, non‑coplanar tetrahedral molecular architecture that affords a melting point of 216–217 °C (corrected) and, in thin‑film form, a deep HOMO (−7.65 eV) coupled with an ultra‑wide optical bandgap (4.0 eV).

Molecular Formula C40H28Si
Molecular Weight 536.7 g/mol
CAS No. 18845-52-8
Cat. No. B11951478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra(2-naphthyl)silane
CAS18845-52-8
Molecular FormulaC40H28Si
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)[Si](C3=CC4=CC=CC=C4C=C3)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7
InChIInChI=1S/C40H28Si/c1-5-13-33-25-37(21-17-29(33)9-1)41(38-22-18-30-10-2-6-14-34(30)26-38,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h1-28H
InChIKeyPIONYOUPTGNYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetra(2-naphthyl)silane (TNS) for OLED Hole‑Blocking Applications – Procurement‑Grade Baseline


Tetra(2‑naphthyl)silane (TNS, CAS 18845‑52‑8) is a tetraarylsilane built on an sp³‑hybridised silicon core bearing four β‑naphthyl substituents. First reported by Gilman and Brannen in 1950 [1], TNS forms a rigid, non‑coplanar tetrahedral molecular architecture that affords a melting point of 216–217 °C (corrected) [1] and, in thin‑film form, a deep HOMO (−7.65 eV) coupled with an ultra‑wide optical bandgap (4.0 eV) [2]. These electronic features have positioned TNS as a high‑performance hole‑blocking layer (HBL) in blue organic light‑emitting diodes (OLEDs), where it directly replaces the prototypical blocker 2,9‑dimethyl‑4,7‑diphenyl‑1,10‑phenanthroline (BCP) with quantified gains in thermal durability, film quality and device efficiency [2].

Why Tetra(2‑naphthyl)silane Cannot Be Swapped for Generic Tetraarylsilanes or Standard Hole‑Blockers


The hole‑blocking function in a blue OLED imposes multiple simultaneous constraints – a sufficiently deep HOMO to reject holes, a wide bandgap to prevent parasitic emission, thermal stability to survive vapour deposition and prolonged operation, and the ability to form a smooth, pinhole‑free amorphous film [1]. The workhorse material BCP fulfils only a subset of these requirements: its thermal decomposition (Td = 365 °C) and glass‑transition temperatures are low, and its films readily crystallise, compromising device yield and lifetime [1]. Simpler tetraarylsilanes such as tetraphenylsilane‑derived UGH hosts exhibit glass‑transition temperatures as low as 26–53 °C and poor film‑forming ability [1][2]. Even the positional isomer tetra(1‑naphthyl)silane is a non‑starter for practical procurement because severe steric hindrance makes its synthesis prohibitively difficult [3]. TNS uniquely combines the deep HOMO and wide gap required for hole‑blocking with a decomposition temperature 98 °C above that of BCP and a Tg that exceeds the UGH series by 20–47 °C [1], making direct substitution by generic in‑class compounds a quantifiable performance risk.

Tetra(2‑naphthyl)silane – Quantitative Differentiation Evidence vs. BCP and In‑Class Tetraarylsilanes


Thermal Decomposition Temperature (Td): TNS Outlasts BCP by 98 °C

Thermogravimetric analysis (TGA) demonstrates that TNS possesses a thermal decomposition temperature (Td) of 463 °C, a full 98 °C higher than that of the benchmark hole‑blocker BCP (Td = 365 °C) [1]. This head‑to‑head comparison under identical thermal ramping conditions indicates that TNS can endure more aggressive vacuum sublimation conditions and extended device operation without thermal degradation.

OLED hole‑blocking layer thermal stability TGA

Blue OLED Current Efficiency: TNS Devices Deliver 1.5‑Fold Improvement Over BCP

In identically configured multilayer OLEDs (ITO/NPB/HBL/Alq₃/LiF/Al), the device employing TNS as the hole‑blocking layer achieves a current efficiency of 2.5 cd/A and a brightness of 3285 cd/m² at a current density of 130 mA/cm², which is approximately 1.5 times the efficiency of the analogous BCP device measured under the same conditions [1]. The TNS device also exhibits a narrower, purer blue electroluminescence spectrum (peak 437 nm) with negligible long‑wavelength tailing compared with the BCP device, confirming superior exciton confinement within the NPB emitter layer [1].

OLED current efficiency blue emission hole‑blocking

Thin‑Film Morphology: TNS Forms Smooth Amorphous Layers; BCP Crystallises

Scanning electron microscopy (SEM) images of thermally evaporated thin films on ITO‑coated glass reveal that TNS produces a smooth, flat, and pinhole‑free surface, whereas BCP films deposited under the same conditions exhibit a rough surface populated with numerous small crystallites [1]. The superior film‑forming ability of TNS is attributed to its three‑dimensional non‑planar molecular structure and weak intermolecular interactions in the solid state, which suppress crystallisation during and after deposition [1].

film morphology SEM amorphous hole‑blocking layer

Electronic Structure: TNS Provides a Deeper HOMO and Wider Optical Bandgap Than BCP

Density‑functional theory (DFT) calculations at the Hartree‑Fock 6‑31G(d) level yield a HOMO of −7.65 eV and a LUMO of −2.14 eV for TNS, compared with −7.54 eV and −2.30 eV, respectively, for BCP [1]. Experimentally, the optical energy gap (Eg) determined from the absorption onset of thin films is 4.0 eV for TNS versus 3.6 eV for BCP [1]. The deeper HOMO of TNS creates a larger energy offset with the NPB hole‑transport layer, increasing the barrier for hole leakage into the electron‑transport layer and confining excitons more effectively within the emissive zone [1].

HOMO LUMO optical bandgap hole‑blocking DFT

Synthetic Accessibility: Tetra(2‑naphthyl)silane Is Readily Prepared; Tetra(1‑naphthyl)silane Is Not

Gilman and Brannen reported that tetra(2‑naphthyl)silane can be synthesised in 51% isolated yield from silicon tetrachloride and 2‑naphthyllithium [1]. In the same communication, they noted that preliminary experiments toward the 1‑naphthyl positional isomer proceeded with 'considerable difficulty, probably largely because of steric hindrance' [1]. This class‑level inference positions the β‑substituted isomer as the only synthetically tractable tetranaphthylsilane candidate for scale‑up and procurement.

organosilicon synthesis steric hindrance positional isomer procurement

Glass Transition Temperature (Tg): TNS Exceeds UGH‑Series Tetraarylsilane Hosts by 20–47 °C

TNS exhibits a glass transition temperature (Tg) of 73 °C, as measured by differential scanning calorimetry [1]. In contrast, five tetraphenylsilane‑derived wide‑bandgap host materials – diphenyldi(o‑tolyl)silane (DP‑DTSi), p‑bis(triphenylsilyl)benzene (p‑BTPSiB), m‑bis(triphenylsilyl)benzene (m‑BTPSiB), 9,9′‑spirobisilaanthracene (SBSA), and 5,5′‑spirobi(dibenzosilole) – have reported Tg values ranging from only 26 to 53 °C [1][2][3]. The higher Tg of TNS indicates superior resistance to heat‑induced morphological changes during device operation.

glass transition temperature Tg tetraarylsilane morphological stability

Tetra(2‑naphthyl)silane – Prioritised Application Scenarios Anchored in Quantitative Evidence


Blue Fluorescent OLED Hole‑Blocking Layer – Direct Replacement of BCP

In blue fluorescent OLED stacks using NPB as the emitting layer, TNS can be substituted for BCP as the hole‑blocking layer to achieve a 1.5‑fold increase in current efficiency (2.5 cd/A vs. ~1.67 cd/A) and a 98 °C higher thermal decomposition tolerance [1]. The amorphous, pinhole‑free film morphology of TNS eliminates the crystallisation‑induced leakage paths that plague BCP, thereby improving fabrication yield and device lifetime [1]. This scenario is directly supported by head‑to‑head device data and is the highest‑confidence application for procurement decisions.

High‑Temperature OLED Fabrication Requiring Extended Thermal Budget

Processes that require post‑deposition annealing or high‑substrate‑temperature evaporation benefit from the Td of 463 °C exhibited by TNS, which exceeds BCP's Td by 98 °C [1]. This margin enables TNS to survive thermal steps that would degrade BCP‑based layers, making TNS the preferred hole‑blocker when integrating with high‑Tg emissive or transport materials that demand elevated processing temperatures [1].

Research‑Grade Blue OLEDs Requiring Pure, Narrow Electroluminescence

When the application demands a narrow blue emission spectrum free of long‑wavelength contamination (e.g., for colour‑purity metrics in display development), TNS provides a deeper HOMO (−7.65 eV) and a wider optical bandgap (4.0 eV) than BCP, which together confine excitons strictly within the NPB emitter layer and eliminate parasitic Alq₃ emission [1]. The resulting electroluminescence spectrum from the TNS device closely matches the NPB photoluminescence profile, ensuring excellent colour fidelity [1].

Procurement of Tetranaphthylsilane – Only the 2‑Naphthyl Isomer Is Synthetically Viable

For research groups or manufacturers seeking a tetranaphthylsilane building block – whether as a hole‑blocker, a precursor to more complex organosilicon architectures, or a model compound for steric studies – the 2‑naphthyl isomer (TNS) is the sole accessible option. The 1‑naphthyl isomer cannot be prepared in pure form via analogous Grignard or organolithium routes due to prohibitive steric congestion around the silicon centre [2]. This synthetic reality makes TNS the only tetranaphthylsilane that can be reliably sourced, characterised, and integrated into devices.

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